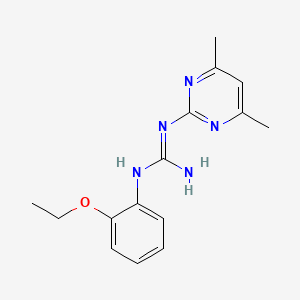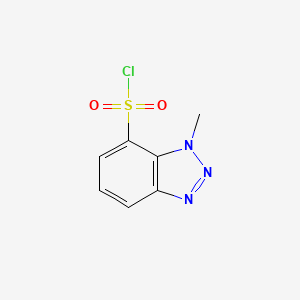![molecular formula C18H15FN2O2 B2905996 N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-87-7](/img/structure/B2905996.png)
N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound featuring an indole core, a fluorophenyl group, and an oxoacetamide moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that lead to their biological effects . The exact nature of these interactions and changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways . The exact pathways and downstream effects would depend on the specific targets of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, and the oxoacetamide moiety can be formed through a condensation reaction with an appropriate amine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group, forming an indole-3-hydroxyacetamide derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or a catalyst.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction: Indole-3-hydroxyacetamide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: This compound may have therapeutic potential due to its ability to interact with various biological targets, such as enzymes and receptors.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific structural features, which contribute to its biological activity and potential applications. Similar compounds include:
Indole-3-carboxamide derivatives: These compounds share the indole core and oxoacetamide moiety but lack the fluorophenyl group.
Fluorinated indole derivatives: These compounds contain a fluorophenyl group but may have different substituents on the indole core.
2-Methylindole derivatives: These compounds have the methyl group on the indole core but lack the fluorophenyl and oxoacetamide moieties.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-16(14-4-2-3-5-15(14)21-11)17(22)18(23)20-10-12-6-8-13(19)9-7-12/h2-9,21H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBDWXFRCCMMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2905916.png)
![3-benzyl-2-((3-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2905917.png)
![1,3-DIMETHYL-8-[(4-METHYLBENZYL)SULFANYL]-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2905918.png)


![N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2905933.png)
![(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2905935.png)
![2-(2-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2905923.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2905924.png)
![methyl 4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2905925.png)
![4-methyl-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2905926.png)


